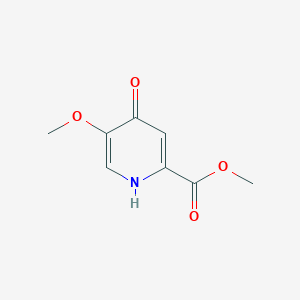

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

CAS No.: 62885-44-3

Cat. No.: VC19420048

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62885-44-3 |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10) |

| Standard InChI Key | AIEVUOVWKAJMQF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CNC(=CC1=O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is C₈H₉NO₄, with a molecular weight of 183.16 g/mol . Its IUPAC name is methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate, and its canonical SMILES representation is COC1=CNC(=CC1=O)C(=O)OC . The compound’s structure features a partially saturated pyridine ring, which influences its reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 62885-44-3 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| SMILES | COC1=CNC(=CC1=O)C(=O)OC |

| InChI Key | AIEVUOVWKAJMQF-UHFFFAOYSA-N |

Spectroscopic and Physical Data

Synthesis Methods

Condensation and Cyclization Reactions

A common route for synthesizing dihydropyridine derivatives involves condensation reactions. For methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate, one approach utilizes methyl 4-methoxyacetoacetate and aminoacetaldehyde dimethyl acetal as precursors. The reaction proceeds via enamine formation, followed by cyclization in the presence of dimethyl oxalate and lithium hydride (LiH) in methanol . This method yields the target compound after acid quenching and purification.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl 4-methoxyacetoacetate + DMFDMA | Enamine intermediate formation |

| 2 | Aminoacetaldehyde dimethyl acetal | Cyclization precursor |

| 3 | Dimethyl oxalate, LiH, MeOH, 40°C | Ring closure to dihydropyridine |

| 4 | LiOH, HCl quenching | Deprotection and isolation |

Comparison with Analogous Dihydropyridines

Structural Analogues

-

1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 59864-32-3): Lacks the 5-methoxy and 2-carboxylate groups, reducing polarity and altering bioactivity .

-

4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 43077-77-6): Positional isomerism of substituents affects hydrogen bonding and metabolic stability .

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume